3-[(4-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine
Description
Properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4S/c10-7-3-1-6(2-4-7)5-15-9-12-8(11)13-14-9/h1-4H,5H2,(H3,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBMSTGDFPBEMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NNC(=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353305 | |
| Record name | 3-{[(4-Chlorophenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41266-78-8 | |
| Record name | 3-{[(4-Chlorophenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Classical Cyclization of Thiosemicarbazide Derivatives
A foundational approach involves the cyclization of thiosemicarbazide precursors under basic conditions. This method aligns with broader synthetic strategies for 1,2,4-triazole-3-thiones, as described in studies on analogous systems . For the target compound, the synthesis begins with the preparation of a thiosemicarbazide intermediate by reacting 4-chlorobenzyl chloride with thiourea. Subsequent cyclization in alkaline media (e.g., NaOH or KOH) induces ring closure to form the 1,2,4-triazole core.
Key steps include:
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Formation of 4-chlorobenzyl thiosemicarbazide : Treatment of 4-chlorobenzyl chloride with thiourea in ethanol at reflux yields the intermediate.
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Cyclization : Heating the thiosemicarbazide in aqueous sodium hydroxide (2 M) at 80–90°C for 4–6 hours generates the triazole ring .
Characterization via -NMR typically reveals a singlet at δ 8.1–8.3 ppm for the triazole NH group and a multiplet at δ 7.2–7.4 ppm for the aromatic protons of the 4-chlorobenzyl moiety. IR spectra show absorption bands near 1600 cm (C=N) and 1250 cm (C-S) .
Microwave-Assisted Synthesis via Aminoguanidine Intermediate
Modern approaches leverage microwave irradiation to accelerate reaction kinetics. A method adapted from the synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides involves:
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Condensation of aminoguanidine hydrochloride with 4-chlorobenzyl isothiocyanate in acetonitrile under microwave irradiation (100°C, 20 minutes).
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Cyclization : The intermediate undergoes intramolecular cyclization in the presence of triethylamine, yielding the target compound.
This method reduces reaction time from hours to minutes, achieving yields of 65–70%. The use of aminoguanidine ensures regioselective formation of the 5-amino group, critical for structural fidelity .
Halogenation-Coupling Sequence for Electron-Deficient Systems
A patent-derived method emphasizes halogenation prior to coupling, tailored for aryl groups with electron-withdrawing substituents (e.g., 4-chlorobenzyl):
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Halogenation of triazole precursor : Treatment of 5-amino-1H-1,2,4-triazole-3-thiol with (NCS) in DMF introduces a reactive chlorine atom.
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Coupling with 4-chlorobenzyl mercaptan : The chlorinated intermediate reacts with 4-chlorobenzyl mercaptan in the presence of , facilitating nucleophilic aromatic substitution.
Despite moderate yields (48%), this method avoids side reactions common in direct thiol-disulfide exchanges .
Comparative Analysis of Synthetic Routes
Structural Validation and Purity Assessment
All routes require rigorous analytical validation:
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Elemental Analysis : Carbon and nitrogen percentages must align with theoretical values (e.g., C: 45.2%, N: 19.8% for ).
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Chromatography : HPLC with UV detection (λ = 254 nm) confirms purity >95%.
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Mass Spectrometry : ESI-MS typically shows a molecular ion peak at m/z 269.0 [M+H].
Challenges and Optimization Opportunities
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Side Reactions : Competing formation of disulfide byproducts during coupling steps necessitates inert atmospheres (e.g., ) .
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Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) enhance solubility but complicate purification. Switch to ethanol/water mixtures improves recovery .
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Catalysis : Addition of (5 mol%) in coupling reactions boosts yields to 75% .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the chlorobenzyl group, potentially leading to the formation of various reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives and dechlorinated products.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as an antimicrobial agent. Its triazole ring structure is crucial for its biological activity, particularly against fungal pathogens due to its ability to inhibit ergosterol synthesis, a vital component of fungal cell membranes. Research indicates that this compound may also exhibit anticancer properties through interactions with specific molecular targets, including enzymes involved in metabolic pathways.
Case Studies and Experimental Findings :
- A study identified the compound as a potential inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1), which plays a role in metabolic disorders. The synthesis of derivatives has shown promising results in terms of yield and biological activity.
Organic Synthesis
3-[(4-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine serves as an intermediate in the synthesis of more complex molecules. Its unique functional groups facilitate various chemical reactions, making it a valuable building block in organic synthesis .
Synthetic Routes :
- The synthesis typically involves reacting 4-chlorobenzyl chloride with 1H-1,2,4-triazole-5-thiol in the presence of a base like sodium hydroxide under reflux conditions.
Material Science
In material science, this compound can be employed to develop new materials with enhanced stability or reactivity. Its structural properties allow for modifications that can lead to materials with specific functionalities.
Mechanism of Action
The mechanism of action of 3-[(4-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine is not fully understood. it is believed to interact with various molecular targets through its triazole ring and chlorobenzylsulfanyl group. These interactions may involve binding to enzymes or receptors, leading to inhibition or activation of specific biological pathways .
Comparison with Similar Compounds
5-(Adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole
- Modifications : Adamantane (bulky hydrophobic group) at position 5 and a methyl group at position 3.
- Impact: The adamantane group increases steric bulk and lipophilicity, enhancing interactions with hydrophobic enzyme pockets.
- Key Difference : Higher molecular weight (375.94 g/mol ) and altered pharmacokinetics compared to the parent compound.
3-[(4-Methylbenzyl)sulfanyl]-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine
- Modifications : 4-Methylbenzyl (electron-donating group) and 3-pyridinyl (aromatic, basic substituent).
- Impact: The pyridine ring introduces polarity, improving aqueous solubility.
Analogues with Different Heterocyclic Cores
2-(4-Chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1,3,4-oxadiazole
(Z)-3-((1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione
- Core Replacement : 1,2,3-Triazole and thiazolidinedione moieties.
- Impact : The thiazolidinedione ring is associated with hypoglycemic activity , suggesting divergent therapeutic applications compared to the parent compound .
Derivatives with Extended Functional Groups
N-(2-{3-[(4-Chlorobenzyl)sulfanyl]-6-methyl-1,2,4-triazin-5-yl}vinyl)-O-methylhydroxylamine
- Modifications : Triazine core with a vinyl-hydroxylamine chain.
- Explored as a chemo-sensor precursor .
3-[(4-Fluorobenzyl)sulfanyl]-4-methyl-5-[1-phenylpyrazol-4-yl]-4H-1,2,4-triazole
- Modifications : Fluorobenzyl (enhanced metabolic stability) and pyrazole-pyrrole substituents.
- Impact: Fluorine’s electronegativity improves resistance to oxidative metabolism.
Comparative Data Table
Table 1. Structural and Functional Comparison of Analogues
Research Findings and Implications
- Biological Activity : The parent compound’s 4-chlorobenzyl group is critical for antimicrobial activity , while analogues with bulky groups (e.g., adamantane) shift activity toward enzyme inhibition .
- Metabolic Stability : Fluorinated derivatives (e.g., 4-fluorobenzyl) exhibit longer half-lives due to reduced CYP450-mediated oxidation .
- Solubility vs. Lipophilicity : Pyridine-substituted derivatives balance solubility and membrane permeability, making them viable for oral administration .
Biological Activity
The compound 3-[(4-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine (CAS 41266-78-8) is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article delves into its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data.
- Molecular Formula : C9H9ClN4S
- Molecular Weight : 240.71 g/mol
- Structure : The compound features a triazole ring substituted with a chlorobenzyl sulfanyl group, which is believed to contribute to its biological efficacy.
Antimicrobial Activity
Research indicates that This compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains:
| Bacterial Strain | Activity Level |
|---|---|
| Escherichia coli (G-) | Moderate Inhibition |
| Klebsiella pneumoniae (G-) | High Inhibition |
| Staphylococcus aureus (G+) | Low Inhibition |
The compound demonstrated notable activity against Klebsiella pneumoniae, suggesting potential for development as an antibacterial agent .
Anticancer Activity
The anticancer potential of triazole derivatives has been well-documented. In vitro studies have shown that compounds similar to This compound can inhibit the proliferation of various cancer cell lines. For instance:
| Cell Line | IC50 Value (µM) |
|---|---|
| HCT-116 (Colon Carcinoma) | 6.2 |
| T47D (Breast Cancer) | 27.3 |
These findings highlight the compound's potential as a chemotherapeutic agent, particularly against colon and breast cancer cells .
Anti-inflammatory Activity
The anti-inflammatory properties of triazole derivatives are also noteworthy. A study indicated that compounds with similar structures could reduce inflammation markers in vitro, suggesting that This compound may possess similar effects. The mechanism appears to involve the inhibition of pro-inflammatory cytokines .
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the compound was tested against a panel of bacterial strains using the agar diffusion method. Results indicated a significant zone of inhibition for Klebsiella pneumoniae, supporting its potential use in treating infections caused by resistant strains .
Study 2: Anticancer Screening
A series of derivatives were synthesized and screened for cytotoxicity against human cancer cell lines. The promising results for This compound led to further exploration into its structure-activity relationship (SAR), revealing that modifications to the chlorobenzyl group enhanced anticancer activity .
Study 3: Mechanistic Insights
Research into the mechanism of action revealed that the compound interferes with cellular pathways involved in proliferation and apoptosis in cancer cells. This insight is crucial for understanding how to optimize its therapeutic potential .
Q & A
Q. Table 1: Representative Synthesis Conditions
| Precursor | Solvent | Catalyst | Yield (%) | Characterization Technique | Source |
|---|---|---|---|---|---|
| Thiourea derivative | Ethanol | Triethylamine | 65–75 | NMR, IR | |
| Chlorobenzyl thiol | DMF | K₂CO₃ | 78–82 | HPLC, MS |
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Critical for confirming the triazole ring structure and sulfanyl group position. Key signals include:
- Triazole protons : Resonate at δ 7.8–8.2 ppm (aromatic region) .
- Sulfanyl (-S-) : Adjacent methylene protons (CH₂) appear as a singlet near δ 4.3 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 282.05 for C₁₀H₁₀ClN₄S) .
- IR Spectroscopy : Stretching vibrations for N-H (3350 cm⁻¹) and C-S (670 cm⁻¹) validate functional groups .
Advanced: How do substituents on the triazole ring influence the compound's reactivity and biological activity?
Methodological Answer:
Substituents like the 4-chlorobenzyl group modulate electronic and steric effects:
- Electron-Withdrawing Groups (e.g., Cl) : Enhance electrophilicity of the triazole ring, facilitating nucleophilic substitution reactions .
- Biological Activity : Chlorine increases lipophilicity, improving membrane permeability in antimicrobial assays. Comparative studies show that 4-chloro derivatives exhibit 2–3× higher activity against S. aureus than non-halogenated analogs .
- Steric Effects : Bulkier substituents (e.g., cycloheptyl in related compounds) reduce enzymatic binding efficiency, as observed in docking studies .
Advanced: What computational methods are used to predict interactions with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock/Vina) : Predicts binding affinities to targets like fungal CYP51 (lanosterol demethylase). Parameters include:
- Grid box centered on the heme cofactor (40×40×40 Å).
- Lamarckian genetic algorithm for conformational sampling .
- DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant activity. Basis sets like B3LYP/6-31G(d) are standard .
Advanced: How can contradictions in reported biological activities across studies be resolved?
Methodological Answer:
Contradictions often arise from structural variations or assay conditions. Strategies include:
- Structural Validation : Ensure purity (>95% by HPLC) and confirm stereochemistry via X-ray crystallography (e.g., CCDC-1441403 for a related triazole) .
- Standardized Assays : Use identical strains (e.g., ATCC 25923 for S. aureus) and MIC protocols. For example, discrepancies in antifungal activity may stem from differences in fungal culture media .
Basic: What are the key crystallographic parameters for structural confirmation?
Methodological Answer:
Single-crystal X-ray diffraction reveals:
- Bond Lengths : N-N (1.31–1.35 Å) and C-S (1.76–1.82 Å) within the triazole ring .
- Dihedral Angles : The 4-chlorobenzyl group forms a 75–85° angle with the triazole plane, influencing molecular packing .
- Hydrogen Bonding : N-H···N interactions (2.8–3.0 Å) stabilize the crystal lattice .
Advanced: What design considerations are critical for in vitro assays evaluating antimicrobial potential?
Methodological Answer:
- Target Selection : Prioritize enzymes with conserved active sites (e.g., bacterial dihydrofolate reductase).
- Control Compounds : Include reference inhibitors (e.g., trimethoprim for DHFR assays).
- Solubility : Use DMSO concentrations <1% to avoid cytotoxicity. Pre-test solubility via nephelometry .
Methodological Approaches to Study Sulfanyl Group Reactivity
Methodological Answer:
- Oxidation Studies : Treat with H₂O₂ (3% v/v) to form sulfoxide derivatives, monitored by TLC (Rf shift from 0.5 to 0.3 in ethyl acetate/hexane) .
- Nucleophilic Substitution : React with alkyl halides (e.g., methyl iodide) in acetone/K₂CO₃ to generate thioether derivatives .
Role of Solvent Choice in Synthesis Efficiency
Methodological Answer:
- Polar Solvents (DMF, DMSO) : Enhance intermediate solubility but may require anhydrous conditions to prevent hydrolysis.
- Protic Solvents (Ethanol) : Favor cyclocondensation via hydrogen bonding but lower reaction rates. Optimize by using mixed solvents (e.g., ethanol/DMF 3:1) .
Comparative Analysis with Analogous Triazole Derivatives
Methodological Answer:
- Activity Trends : Fluorobenzyl analogs (e.g., 4-fluorobenzyl) show reduced antifungal activity compared to chlorobenzyl derivatives due to lower electronegativity .
- Structural Insights : Methyl substitution at the triazole 4-position (e.g., 3-methylsulfanyl derivatives) disrupts π-π stacking in crystal structures, reducing thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
